(5-Bromo-2,3-dichlorophenyl)methanol
Overview
Description
(5-Bromo-2,3-dichlorophenyl)methanol is a chemical compound with the following structural formula: !Molecular Structure . It belongs to the class of organic compounds known as aryl chlorides and is characterized by the presence of both bromine and chlorine atoms on the aromatic ring.
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is through metal-catalyzed reactions. Transition metals such as iron, nickel, and ruthenium serve as catalysts in the synthesis of antidepressant molecules, including those with tricyclic antidepressant (TCAs) and selective serotonin reuptake inhibitor (SSRI) structural motifs . These metal-catalyzed procedures enable efficient formation of key structural elements in antidepressant drugs.
Molecular Structure Analysis
The molecular structure of This compound consists of a central phenyl ring with bromine and chlorine substituents at specific positions. The hydroxyl group (–OH) attached to the phenyl ring represents the alcohol functionality .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
(5-bromo-2,3-dichlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKWXDANHBFNLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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